N-(2-(7-(N-methylsulfamoyl)naphthalen-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
Preparation Methods
The synthesis of CHEMBL457992 involves several steps, starting with the preparation of the naphthalene derivative. The reaction conditions typically include the use of solvents like dichloromethane and reagents such as N-methylsulfonamide. The final step involves the coupling of the naphthalene derivative with furan-2-carboxylic acid under specific conditions to yield the target compound .
Chemical Reactions Analysis
CHEMBL457992 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CHEMBL457992 has several scientific research applications:
Chemistry: It is used as a tool compound to study structure-activity relationships.
Biology: It helps in understanding the binding interactions with specific receptors.
Medicine: It is explored for its potential therapeutic effects.
Industry: It is used in the development of new drugs and bioactive molecules
Mechanism of Action
The mechanism of action of CHEMBL457992 involves its binding to specific molecular targets, such as the human MT2 receptor. This binding can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
CHEMBL457992 can be compared with other similar compounds, such as:
CHEMBL457993: Another naphthalene derivative with similar binding properties.
CHEMBL457994: A compound with a different functional group but similar bioactivity.
The uniqueness of CHEMBL457992 lies in its specific binding affinity and the molecular structure that allows for targeted interactions .
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-[7-(methylsulfamoyl)naphthalen-1-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c1-19-25(22,23)15-8-7-13-4-2-5-14(16(13)12-15)9-10-20-18(21)17-6-3-11-24-17/h2-8,11-12,19H,9-10H2,1H3,(H,20,21) |
InChI Key |
ZMQJWTSYMGTHFB-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=CC=C2CCNC(=O)C3=CC=CO3)C=C1 |
Origin of Product |
United States |
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